4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride
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Overview
Description
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is a compound that features both pyrrolidine and morpholine rings These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidine-3-sulfonyl chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, which can have different chemical and biological properties compared to the parent compound.
Scientific Research Applications
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine and morpholine rings can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and have similar biological activities.
Morpholine derivatives: Compounds with morpholine rings can have comparable chemical properties and applications.
Uniqueness
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is unique due to the presence of both pyrrolidine and morpholine rings, which can provide a combination of chemical reactivity and biological activity not found in other compounds. The sulfonyl group further enhances its potential as a versatile building block in chemical synthesis and drug discovery.
Properties
Molecular Formula |
C8H17ClN2O3S |
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Molecular Weight |
256.75 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylsulfonylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O3S.ClH/c11-14(12,8-1-2-9-7-8)10-3-5-13-6-4-10;/h8-9H,1-7H2;1H |
InChI Key |
CJLGOXHBRCWYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)N2CCOCC2.Cl |
Origin of Product |
United States |
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